2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester is a complex organic compound with the molecular formula C20H15F3O3 and a molecular weight of 360.33 g/mol . This compound is known for its unique structural features, which include a naphthalene ring system substituted with a hydroxy group and a trifluoromethoxyphenyl group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of 2-naphthalenecarboxylic acid, 4-oxo-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester
Reduction: Formation of 2-naphthalenemethanol, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
- 2-Naphthalenecarboxylic acid, 4-hydroxy-, phenyl ester
- 2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethyl)phenyl]-, ethyl ester
Uniqueness
The presence of the trifluoromethoxy group in 2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester distinguishes it from other similar compounds. This group enhances its lipophilicity and may contribute to its unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H15F3O4 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
ethyl 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C20H15F3O4/c1-2-26-19(25)15-10-14-9-13(5-8-17(14)18(24)11-15)12-3-6-16(7-4-12)27-20(21,22)23/h3-11,24H,2H2,1H3 |
InChI Key |
YUZRUQIXBPPTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)OC(F)(F)F)O |
Origin of Product |
United States |
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